2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide
Description
2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a synthetic triazole-based acetamide derivative characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a pentyl chain at position 5, and a thioether-linked acetamide moiety. The acetamide group is further substituted with a 3,4-dichlorophenyl ring, a structural motif associated with enhanced bioactivity in antimicrobial and anti-inflammatory agents .
The 3,4-dichlorophenyl group is a common pharmacophore in bioactive molecules, contributing to receptor binding and metabolic stability .
Properties
CAS No. |
618441-56-8 |
|---|---|
Molecular Formula |
C15H19Cl2N5OS |
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2-[(4-amino-5-pentyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dichlorophenyl)acetamide |
InChI |
InChI=1S/C15H19Cl2N5OS/c1-2-3-4-5-13-20-21-15(22(13)18)24-9-14(23)19-10-6-7-11(16)12(17)8-10/h6-8H,2-5,9,18H2,1H3,(H,19,23) |
InChI Key |
KIYDKOJZLSVNGB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=NN=C(N1N)SCC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Biological Activity
2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure features a triazole ring, an amino group, and a dichlorophenyl moiety, which contribute to its diverse biological activities. This article delves into the compound's biological activity, including its antimicrobial, antifungal, and anticancer properties.
Structural Characteristics
The compound's molecular formula is , and it includes:
- Triazole Ring : A five-membered heterocyclic structure containing three nitrogen atoms.
- Thioether Linkage : Enhances chemical reactivity and biological interactions.
- Dichlorophenyl Moiety : Potentially increases pharmacological efficacy.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide | Triazole ring, thioether linkage | Antimicrobial, Antifungal |
| N-(4-Chlorophenyl)-2-(5-(p-tolylamino)-4H-1,2,4-triazol-3-thio)acetamide | Similar triazole structure | Antifungal |
| N-(4-Fluorophenyl)-2-(5-(p-tolylamino)-triazol-3-thio)acetamide | Fluorinated phenyl group | Antimicrobial |
Antimicrobial Properties
Research indicates that compounds containing triazole rings exhibit significant antimicrobial activity. 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide has shown effectiveness against various bacterial strains by disrupting cell wall synthesis and metabolic pathways. The presence of the thioether group enhances its interaction with microbial targets.
Antifungal Activity
This compound has demonstrated potent antifungal properties. Studies suggest that it interferes with the synthesis of fungal cell walls, making it a candidate for treating fungal infections. The mechanism of action may involve inhibiting specific enzymes critical for cell wall integrity.
Anticancer Potential
Emerging studies have indicated that 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide may possess anticancer properties. For example:
- In vitro Studies : The compound was tested against various cancer cell lines (e.g., HCT116 colon carcinoma). It exhibited an IC50 value of approximately 6.2 μM against this cell line .
- Mechanism of Action : The compound's ability to induce apoptosis in cancer cells has been linked to its interaction with key proteins involved in cell growth and proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of similar triazole derivatives that showed promising results against multiple cancer types. For instance:
Scientific Research Applications
Antimicrobial Properties
The compound has demonstrated notable antimicrobial and antifungal properties. The presence of the triazole moiety is particularly relevant as it is known to interfere with fungal cell wall synthesis, making it a candidate for treating fungal infections. Similar compounds have been evaluated for their ability to inhibit enzymes critical for the survival of pathogens, which suggests that this compound may also exhibit similar mechanisms of action.
Anticancer Potential
Research indicates that triazole derivatives possess anticancer activities. The specific compound has been linked to the inhibition of various cancer cell lines. For instance, studies have shown that related triazole compounds can lower the IC50 values in cancer cell proliferation assays, indicating enhanced potency against certain types of cancer cells . The structural characteristics of 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide may confer distinct pharmacological properties compared to other triazole derivatives.
Synthesis and Characterization
The synthesis of 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide typically involves:
- Formation of the Triazole Ring : This can be achieved through the reaction of hydrazides with isothiocyanates or sulfur-containing compounds.
- Characterization Techniques : The synthesized compound is characterized using various techniques including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy to confirm its structure.
Comparison with Similar Compounds
Key Observations :
Anti-Exudative Activity
- AS113: Demonstrated COX-2 inhibition in silico via interactions with active-site amino acids (e.g., Arg120, Tyr355) .
Antimicrobial Potential
- N-(3,5-dichlorophenyl)-2-[[4-methyl-5-(morpholin-4-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide : Exhibits structural similarity to cephalosporin derivatives targeting Mycobacterium tuberculosis .
Preparation Methods
Cyclization of Hydrazine Derivatives
Hydrazine derivatives react with carbonyl compounds (e.g., aldehydes or ketones) under acidic or basic conditions to form the triazole ring. For example, 4-amino-5-pentyl-4H-1,2,4-triazole-3-thiol is synthesized via cyclization of pentyl-substituted thiosemicarbazide with formic acid at 100–120°C for 6–8 hours. Microwave-assisted cyclization reduces reaction times to 15–30 minutes with improved yields (85–92%) compared to conventional heating (70–78%).
Oxidative Cyclization
Copper-catalyzed oxidative cyclization of amidrazones offers an alternative route. This method employs CuI (10 mol%) in DMF at 80°C, achieving 80–85% yield. While less common for pentyl-substituted triazoles, this approach minimizes byproducts in sterically hindered systems.
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78°C (reflux) |
| Catalyst | Triethylamine (2 equiv.) |
| Reaction Time | 12 hours |
| Yield | 65–75% |
Acetamide Group Functionalization
The N-(3,4-dichlorophenyl)acetamide moiety is introduced via acylation or direct coupling.
Acylation of Aniline Derivatives
N-(3,4-dichlorophenyl)acetamide is synthesized by acetylating 3,4-dichloroaniline with acetic anhydride in glacial acetic acid (90°C, 4 hours). The product is then coupled to the triazole-thiol intermediate. This stepwise approach avoids side reactions but requires intermediate purification.
One-Pot Coupling
Recent advancements enable a one-pot synthesis where in-situ-generated α-chloroacetamide reacts directly with the triazole thiol. This method uses DMF as a solvent and K₂CO₃ as a base, achieving 70% overall yield in 8 hours.
Optimization Strategies
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may reduce selectivity. Ethanol balances reactivity and cost-effectiveness, favored in industrial-scale synthesis.
Catalytic Systems
-
Base Catalysts : Triethylamine > pyridine > K₂CO₃ in nucleophilic substitution.
-
Microwave Irradiation : Reduces thioether formation time from 12 hours to 45 minutes with comparable yields.
Comparative Catalysis Table
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Triethylamine | Ethanol | 78 | 12 | 75 |
| K₂CO₃ | DMF | 100 | 8 | 70 |
| Microwave* | Ethanol | 120 | 0.75 | 78 |
*Microwave conditions: 300 W irradiation.
Characterization and Quality Control
Synthetic batches are validated using:
-
¹H/¹³C NMR : Confirms triazole ring protons (δ 7.8–8.2 ppm) and acetamide carbonyl (δ 168–170 ppm).
-
IR Spectroscopy : N-H stretch (3300 cm⁻¹), C=O (1650 cm⁻¹), and C-S (680 cm⁻¹).
-
HPLC : Purity >98% with C18 column (ACN:H₂O = 70:30, 1.0 mL/min).
Industrial-Scale Considerations
Batch processes dominate due to equipment availability, though continuous-flow systems show promise for thioether coupling steps. Key challenges include:
-
Thiol oxidation during storage (mitigated by N₂ atmosphere).
-
Dichlorophenyl group hydrolysis under basic conditions (pH <8 recommended).
Emerging Methodologies
Q & A
Basic Research Questions
Q. What are the critical steps and optimized reaction conditions for synthesizing 2-((4-Amino-5-pentyl-4H-1,2,4-triazol-3-yl)thio)-N-(3,4-dichlorophenyl)acetamide?
- Methodology : Synthesis typically involves multi-step protocols:
- Step 1 : Formation of the 1,2,4-triazole core via cyclization of thiosemicarbazide derivatives under reflux in ethanol or DMF .
- Step 2 : Thioether linkage formation using thioglycolic acid derivatives, requiring controlled temperatures (60–80°C) and anhydrous conditions .
- Step 3 : Acetamide coupling via nucleophilic substitution, optimized with bases like triethylamine in aprotic solvents (e.g., acetonitrile) .
- Key Parameters : Solvent choice (DMF for polar intermediates), reaction time (6–12 hrs for cyclization), and catalysts (e.g., p-toluenesulfonic acid for triazole formation) .
Q. How can researchers validate the structural purity of this compound post-synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Confirm proton environments (e.g., NH₂ at δ 5.8–6.2 ppm, aromatic protons in dichlorophenyl at δ 7.1–7.5 ppm) .
- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z ~435 [M+H]⁺) .
- HPLC : Assess purity (>95% using C18 columns, methanol/water mobile phase) .
Q. What preliminary assays are recommended to evaluate its bioactivity?
- Screening Protocols :
- Antimicrobial Activity : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ calculations .
- Enzyme Inhibition : Kinase or protease inhibition assays using fluorogenic substrates .
Advanced Research Questions
Q. How can computational methods enhance the design of derivatives with improved pharmacological properties?
- Integrated Approach :
- Quantum Chemical Calculations : Predict reactivity (e.g., Fukui indices for electrophilic/nucleophilic sites) .
- Molecular Docking : Identify binding modes with targets (e.g., EGFR kinase using AutoDock Vina) .
- ADMET Prediction : Tools like SwissADME to optimize solubility and reduce toxicity .
Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?
- Root-Cause Analysis :
- Experimental Variability : Standardize cell culture conditions (e.g., passage number, serum concentration) .
- Structural Confirmation : Re-validate compound purity before testing .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA for inter-lab variability) .
Q. How to investigate the compound’s mechanism of action in complex biological systems?
- Mechanistic Workflow :
- Transcriptomics : RNA-seq to identify differentially expressed genes post-treatment .
- Proteomics : SILAC labeling to track protein interaction networks .
- In Vivo Models : Zebrafish or murine xenografts for phenotypic validation .
Q. What methodologies assess environmental persistence and ecotoxicological risks?
- Environmental Fate Studies :
- Degradation Kinetics : HPLC-MS to monitor hydrolysis/photolysis in simulated sunlight .
- Ecotoxicology : Daphnia magna acute toxicity tests (OECD Guideline 202) .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
